Octahydroindolizine
Overview
Description
Octahydroindolizine is a chemical compound with a complex structure and notable for its presence in various synthetic routes and reactions. It is studied for its unique properties and potential applications in different fields of chemistry.
Synthesis Analysis
- Wang et al. (2009) reported an enantioselective, organocatalytic one-pot synthesis of octahydroindolizine core structures, starting from glycine esters and using organocatalytic reactions (Wang, Kumano, Kano, & Maruoka, 2009).
- Ihara et al. (1987) achieved stereocontrolled one-step syntheses of octahydroindolizine derivatives from α,β-unsaturated enamide esters under various conditions (Ihara et al., 1987).
Molecular Structure Analysis
- Sonnet et al. (1979) examined several octahydroindolizines, including geometrical isomers, using 1H and 13C NMR spectroscopy, discussing their conformations (Sonnet, Netzel, & Mendoza, 1979).
- Suresh et al. (2012) studied the molecular structure of a specific octahydroindolizine compound, noting its conformational features (Suresh et al., 2012).
Chemical Reactions and Properties
- The research by Jammula et al. (2015) utilized a dehydrative annulation strategy for constructing the octahydroindolizine framework, demonstrating its potential for synthesizing pharmacologically important molecules (Jammula et al., 2015).
- Tiecco et al. (2008) synthesized enantiomerically pure octahydroindolizines, highlighting the role of selenium in the cyclization reaction (Tiecco, Testaferri, Bagnoli, & Scarponi, 2008).
Scientific Research Applications
1. Medicinal Dendrobium Species
- Application Summary: Octahydroindolizine alkaloids are found in Dendrobium plants, which are used in traditional Chinese medicine. These alkaloids have been isolated and identified since the 1930s . They are involved in the biosynthesis pathways of alkaloids in these plants .
- Methods of Application: The biosynthesis pathways of each class of alkaloids are highlighted. Advances of the high-throughput sequencing technologies in the discovery of Dendrobium alkaloid pathways have been addressed .
- Results or Outcomes: The composition of alkaloids and their biosynthesis pathways, including metabolic intermediates, alkaloid transporters, concrete genes involved in downstream pathways, and associated gene clusters, have remained unresolved scientific issues .
2. Indolizidine 167B
- Application Summary: Octahydroindolizine is a key component in the synthesis of Indolizidine 167B, an amphibian indolizidine alkaloid . This compound was originally identified from the skin secretions of a frog belonging to the genus Dendrobates .
- Methods of Application: The synthesis of Indolizidine 167B has been achieved from optically active ®-3-(pyrrol-1-yl)hex-1-ene. The key step is a highly regioselective hydroformylation reaction and a one-pot intramolecular cyclization providing a general approach to the indolizine nucleus .
- Results or Outcomes: Indolizidine 167B acts as a noncompetitive blocker of neuromuscular transmission .
3. Enantioselective Synthesis
- Application Summary: Octahydroindolizine is used in the enantioselective synthesis of octahydroindolizine (indolizidine) alcohol . This compound is a building block that has found applications within the pharmaceutical industry .
- Methods of Application: The approach uses a Novozym 435-mediated kinetic resolution of racemic octahydroindolizine (indolizidine) alcohol as a key step .
- Results or Outcomes: This method allows for the production of homo-chiral synthesis of (7R,8aS)-octahydro-5,5-dimethylindolizin-7-amine and (7S, 8aS)-octahydro-5,5-dimethylindolizin-7-ol .
4. One-Pot Methodologies for Alkaloid Scaffolds
- Application Summary: Octahydroindolizine is used in the development of new one-pot methodologies for the modification or synthesis of alkaloid scaffolds .
- Methods of Application: The method involves the use of an organocatalyst for one-pot construction of pyrrolidine, hexahydropyrrolizine, and octahydroindolizine moieties with a high degree of stereoselectivity .
- Results or Outcomes: This method allows for the efficient synthesis and modification of various classes of natural product alkaloids .
5. Analgesics
- Application Summary: Octahydroindolizidines are used in the synthesis of analgesics .
- Methods of Application: The synthesis involves the use of octahydroindolizidines of a specific formula, where A is a 3-7 carbon or hetero-containing ring, R1 is a substituent and x is 0-3 .
- Results or Outcomes: The resulting compounds are used in pharmaceutical compositions for treating pain .
6. Enantioselective Synthesis
- Application Summary: Octahydroindolizine is used in the enantioselective synthesis of octahydroindolizine (indolizidine) alcohol . This compound is a building block that has found applications within the pharmaceutical industry .
- Methods of Application: The approach uses a Novozym 435-mediated kinetic resolution of racemic octahydroindolizine (indolizidine) alcohol as a key step .
- Results or Outcomes: This method allows for the production of homo-chiral synthesis of (7R,8aS)-octahydro-5,5-dimethylindolizin-7-amine and (7S, 8aS)-octahydro-5,5-dimethylindolizin-7-ol .
7. One-Pot Methodologies for Alkaloid Scaffolds
- Application Summary: Octahydroindolizine is used in the development of new one-pot methodologies for the modification or synthesis of alkaloid scaffolds .
- Methods of Application: The method involves the use of an organocatalyst for one-pot construction of pyrrolidine, hexahydropyrrolizine, and octahydroindolizine moieties with a high degree of stereoselectivity .
- Results or Outcomes: This method allows for the efficient synthesis and modification of various classes of natural product alkaloids .
8. Analgesics
- Application Summary: Octahydroindolizidines are used in the synthesis of analgesics .
- Methods of Application: The synthesis involves the use of octahydroindolizidines of a specific formula, where A is a 3-7 carbon or hetero-containing ring, R1 is a substituent and x is 0-3 .
- Results or Outcomes: The resulting compounds are used in pharmaceutical compositions for treating pain .
Future Directions
properties
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-6-9-7-3-5-8(9)4-1/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJKHJOABGFIGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40929286 | |
Record name | Indolizidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40929286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydroindolizine | |
CAS RN |
13618-93-4 | |
Record name | δ-Coniceine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13618-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octahydroindolizine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013618934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indolizidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40929286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octahydroindolizine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.716 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDOLIZIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FG58K748F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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